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Introduction

Chaetoglobosin C is a cytochalasan mycotoxin produced by various fungi, most notably
Chaetomium globosum, a fungus frequently identified in water-damaged indoor environments.
[1][2][3][4] Its presence on building materials, such as gypsum board and wood-based
materials, raises significant concerns for indoor air quality and human health.[5][6]
Chaetoglobosins, including Chaetoglobosin C, are known to exhibit a range of biological
activities, including cytotoxic, antifungal, antibacterial, and anti-inflammatory properties.[1][7][8]
This technical guide provides a comprehensive overview of the current scientific understanding
of Chaetoglobosin C, with a focus on its toxicological effects, mechanisms of action, and the
experimental protocols used for its study. All quantitative data is summarized in structured
tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Toxicological Effects of Chaetoglobosin C

The primary mechanism of action for chaetoglobosins is the disruption of actin filaments, a
critical component of the eukaryotic cytoskeleton.[9][10] This interference with actin
polymerization affects fundamental cellular processes such as cell division, motility, and
maintenance of cell shape, leading to various toxicological effects.[2]

Cytotoxicity
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Chaetoglobosin C has demonstrated moderate cytotoxic activity against various human
cancer cell lines. The inhibitory concentration (IC50) values, which represent the concentration
of a drug that is required for 50% inhibition in vitro, are summarized in Table 1. The data
indicates that the cytotoxic efficacy of chaetoglobosins can be influenced by structural features,
such as the presence of a double bond at C-5/C-6 and a hydroxyl group at C-7 or an epoxide
ring at C-6/C-7.[1]

Cell Line Cancer Type IC50 (pM) Reference
A549 Lung Carcinoma <20 [1]
HelLa Cervical Cancer 3.7-10.5 [1]
Oral Epidermoid
KB ) 18 - 30 pg/mL [11]
Carcinoma

Chronic Myelogenous
K562 ] 18 - 30 pg/mL [11]
Leukemia

Breast
MCF-7 _ 18 - 30 pg/mL [11]
Adenocarcinoma

Hepatocellular
HepG2 ) 18 - 30 pg/mL [11]
Carcinoma

Table 1: Cytotoxicity of
Chaetoglobosin C and
related compounds

against various cancer

cell lines.

Apoptosis Induction

While specific quantitative data for apoptosis induction by Chaetoglobosin C is limited, studies
on the closely related Chaetoglobosin A provide significant insights into the likely mechanisms.
Chaetoglobosin A has been shown to preferentially induce apoptosis in chronic lymphocytic
leukemia (CLL) cells.[12] This process is characterized by the activation of caspases, a family
of proteases that are essential for the initiation and execution of apoptosis.
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Studies on other chaetoglobosins, such as chaetocin, have demonstrated that apoptosis is
induced through the generation of reactive oxygen species (ROS) and the intrinsic
mitochondrial pathway.[13][14] This involves a reduction in mitochondrial membrane potential,
the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[14]
Furthermore, the expression of pro-apoptotic proteins like Bax is upregulated, while the
expression of anti-apoptotic proteins like Bcl-2 is downregulated.[14] It is highly probable that
Chaetoglobosin C induces apoptosis through similar caspase-dependent pathways.

. Apoptotic .
Cell Line Compound Concentration Reference
Effect
Increased
Chaetoglobosin N
T-24 A number of Not specified [15]
apoptotic cells
] Preferential
Chaetoglobosin ) ] N
CLL cells A induction of Not specified [12]
apoptosis
] Induction of N
A549 Chaetocin ) Not specified [13]
apoptosis
) Induction of
Sk-Mel-28 Chaetocin ) Dose-dependent  [14]
apoptosis
] Induction of
A375 Chaetocin ) Dose-dependent  [14]
apoptosis

Table 2:
Apoptotic effects
of
Chaetoglobosin
A and Chaetocin
in various cell

lines.

Inflammatory Response
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Chaetoglobosins have been reported to possess anti-inflammatory properties.[8] While direct
quantitative data for Chaetoglobosin C is not readily available, a study on Chaetoglobosin Vb
demonstrated a significant, dose-dependent inhibition of pro-inflammatory cytokines, including
tumor necrosis factor-alpha (TNF-a), interleukin-6 (IL-6), and interleukin-1f3 (IL-1) in
lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[16][17] This anti-
inflammatory effect is mediated through the suppression of key signaling pathways, namely the
Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) pathways.[16]
[17]

. Inhibited Concentration
Cell Line Compound . Reference
Cytokines Range
Chaetoglobosin TNF-q, IL-6, IL-
RAW264.7 25-100 uM [16][17]
Vb 1B
Table 3: Anti-
inflammatory
effects of

Chaetoglobosin
Vb.

Mechanisms of Action: Signaling Pathways

The cytotoxic, pro-apoptotic, and anti-inflammatory effects of chaetoglobosins are orchestrated
through the modulation of complex intracellular signaling pathways. The MAPK and NF-kB
pathways are central to these processes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that
regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis,
and inflammation. The pathway consists of a series of protein kinases that phosphorylate and
activate one another. Key components include the extracellular signal-regulated kinases (ERK),
c-Jun N-terminal kinases (JNK), and p38 MAPKs.[18][19][20][21][22] Studies on related
chaetoglobosins suggest that these compounds can modulate the phosphorylation status of
ERK, JNK, and p38, thereby influencing downstream cellular responses.[16][23] For instance,
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Chaetoglobosin Vb has been shown to suppress the phosphorylation of p38, ERK, and JNK in
LPS-stimulated macrophages.[16][17]
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Figure 1: Postulated inhibitory effect of Chaetoglobosin C on the MAPK signaling pathway.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) signaling pathway is a key regulator of the inflammatory
response.[24][25] In unstimulated cells, NF-kB dimers are held inactive in the cytoplasm by
inhibitor of kB (IkB) proteins. Upon stimulation by pro-inflammatory signals, the IkB kinase (IKK)
complex is activated, leading to the phosphorylation and subsequent degradation of IkB
proteins. This allows the NF-kB dimers, typically the p65/p50 heterodimer, to translocate to the
nucleus and activate the transcription of target genes, including those encoding pro-
inflammatory cytokines.[26][27] Chaetoglobosin Vb has been shown to inhibit the nuclear
translocation of the NF-kB p65 subunit, thereby suppressing the inflammatory response.[16]
[17]
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Figure 2: Postulated inhibitory effect of Chaetoglobosin C on the NF-kB signaling pathway.
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Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase
enzymes reflect the number of viable cells present. These enzymes are capable of reducing
the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

96-well plates

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v)
glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

Microplate reader
Procedure:
e Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[6]

o Treat the cells with various concentrations of Chaetoglobosin C and a vehicle control (e.qg.,
DMSO).

 Incubate for the desired time period (e.g., 24, 48, or 72 hours).

e Add 10 pL of MTT solution to each well and incubate for 1-4 hours at 37°C.[10]

e Add 100 pL of solubilization solution to each well to dissolve the formazan crystals.[10]
e Mix thoroughly to ensure complete solubilization.

o Measure the absorbance at 570 nm using a microplate reader.[10]
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+ Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Seed cells in 96-well plate

Treat with Chaetoglobosin C

Incubate (e.g., 24-72h)

l

Add MTT solution

'

Incubate (1-4h)

l

Add solubilization solution

Read absorbance at 570 nm

Analyze data (calculate IC50)
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Figure 3: Workflow for a typical MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium lodide Staining)

Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS), which is
translocated from the inner to the outer leaflet of the plasma membrane during the early stages
of apoptosis. Propidium iodide (P1) is a fluorescent nucleic acid stain that cannot cross the
membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and
necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable,
early apoptotic, late apoptotic, and necrotic cells.

Materials:

Annexin V-FITC (or other fluorochrome conjugate)

Propidium lodide (PI)

1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CacCl2)

Flow cytometer

Procedure:

 Induce apoptosis in cells by treating with Chaetoglobosin C for the desired time.
e Harvest the cells and wash them twice with cold PBS.[17]

o Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 1076
cells/mL.[17]

o Transfer 100 pL of the cell suspension to a flow cytometry tube.[17]
e Add 5 pL of Annexin V-FITC and 5 pL of Pl staining solution.[12]
o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

e Add 400 pL of 1X Binding Buffer to each tube.[17]
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» Analyze the cells by flow cytometry within one hour.[17]

Caspase Activity Assay

Caspase activity assays measure the activity of caspases, which are key mediators of
apoptosis. These assays typically use a specific peptide substrate for a particular caspase that
is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin,
AMC) reporter molecule. Cleavage of the substrate by the active caspase releases the reporter
molecule, which can then be quantified.

Materials:

Cell lysis buffer

2X Reaction Buffer with DTT

Caspase-3 substrate (e.g., DEVD-pNA)

Microplate reader
Procedure:
o Treat cells with Chaetoglobosin C to induce apoptosis.

» Lyse the cells using the provided lysis buffer and collect the supernatant containing the
protein extract.

» Determine the protein concentration of the cell lysate.

e In a 96-well plate, add 50-200 ug of protein from each sample.[13]
e Add 50 pL of 2X Reaction Buffer containing DTT to each well.[13]
e Add 5 pL of the caspase substrate to each well.[13]

 Incubate the plate at 37°C for 1-2 hours.[13]

e Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays)
using a microplate reader.[13]
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Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for
detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In
the context of inflammation, ELISAs are commonly used to measure the levels of cytokines like
TNF-a, IL-6, and IL-1p3 in cell culture supernatants.

Materials:

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
» Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)
» Standard solutions of the cytokine

» Wash buffer

e Substrate solution (e.g., TMB)

o Stop solution

e Microplate reader

Procedure:

Collect the supernatant from cell cultures treated with Chaetoglobosin C and/or LPS.
o Add standards and samples to the wells of the ELISA plate and incubate.[9]

e Wash the plate to remove unbound substances.[9]

e Add the enzyme-linked detection antibody and incubate.[9]

e Wash the plate again.

o Add the substrate solution and incubate to allow for color development.

e Add the stop solution to terminate the reaction.
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o Measure the absorbance at the appropriate wavelength using a microplate reader.

o Calculate the concentration of the cytokine in the samples by comparing their absorbance to
the standard curve.

Detection in Indoor Environments

The presence of Chaetoglobosin C and other mycotoxins in indoor environments can be
determined through various analytical methods.[28] High-performance liquid chromatography
(HPLC) coupled with mass spectrometry (MS) is a common and sensitive method for the
detection and quantification of these toxins in dust and building material samples.[5][28]
Immunoassays, such as ELISA, can also be developed for the rapid screening of
Chaetoglobosin C.[28]

Conclusion

Chaetoglobosin C, a mycotoxin produced by fungi commonly found in damp indoor
environments, presents a potential health risk due to its cytotoxic, pro-apoptotic, and
immunomodulatory properties. Its primary mechanism of action involves the disruption of the
actin cytoskeleton, leading to the inhibition of essential cellular processes. Furthermore,
evidence from related compounds suggests that Chaetoglobosin C likely modulates key
signaling pathways, including the MAPK and NF-kB pathways, to exert its biological effects.

This technical guide has provided a comprehensive overview of the current knowledge on
Chaetoglobosin C, including quantitative toxicological data, detailed experimental protocols,
and visual representations of the implicated signaling pathways. Further research is warranted
to obtain more specific quantitative data on the apoptotic and anti-inflammatory effects of
Chaetoglobosin C and to fully elucidate its mechanisms of action in various cell types. A
deeper understanding of this mycotoxin is crucial for assessing the health risks associated with
indoor mold exposure and for the potential development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://www.benchchem.com/product/b1259569?utm_src=pdf-body
https://portal.research.lu.se/files/3156529/1265711.pdf
https://www.mdpi.com/2072-6651/12/7/443
https://portal.research.lu.se/files/3156529/1265711.pdf
https://www.benchchem.com/product/b1259569?utm_src=pdf-body
https://portal.research.lu.se/files/3156529/1265711.pdf
https://www.benchchem.com/product/b1259569?utm_src=pdf-body
https://www.benchchem.com/product/b1259569?utm_src=pdf-body
https://www.benchchem.com/product/b1259569?utm_src=pdf-body
https://www.benchchem.com/product/b1259569?utm_src=pdf-body
https://www.benchchem.com/product/b1259569?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nim.nih.gov]
2. mdpi.com [mdpi.com]
3. researchgate.net [researchgate.net]

4. Chaetomium and Chaetomium-like Species from European Indoor Environments Include
Dichotomopilus finlandicus sp. nov - PMC [pmc.ncbi.nim.nih.gov]

5. mdpi.com [mdpi.com]
6. researchgate.net [researchgate.net]
7. mdpi.com [mdpi.com]

8. Anti-rheumatoid Activity of Secondary Metabolites Produced by Endophytic Chaetomium
globosum - PMC [pmc.ncbi.nlm.nih.gov]

9. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi
Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and
Biosynthesis [frontiersin.org]

10. researchgate.net [researchgate.net]

11. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed
[pubmed.ncbi.nim.nih.gov]

12. researchgate.net [researchgate.net]

13. Natural compound chaetocin induced DNA damage and apoptosis through reactive
oxygen species-dependent pathways in A549 lung cancer cells and in vitro evaluations -
PMC [pmc.ncbi.nlm.nih.gov]

14. Chaetocin induces apoptosis in human melanoma cells through the generation of
reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor
activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through
oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

16. Anti-inflammatory and antioxidant effects of Chaetoglobosin Vb in LPS-induced
RAW264.7 cells: Achieved via the MAPK and NF-kB signaling pathways - PubMed
[pubmed.ncbi.nim.nih.gov]

17. anti-inflammatory-and-antioxidant-effects-of-chaetoglobosin-vb-in-Ips-induced-raw264-7-
cells-achieved-via-the-mapk-and-nf-b-signaling-pathways - Ask this paper | Bohrium
[bohrium.com]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7132351/
https://www.mdpi.com/1422-0067/9/12/2357
https://www.researchgate.net/publication/234702440_Chaetoglobosins_and_azaphilones_produced_by_Canadian_strains_of_Chaetomium_globosum_isolated_from_the_indoor_environment
https://pmc.ncbi.nlm.nih.gov/articles/PMC8466430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8466430/
https://www.mdpi.com/2072-6651/12/7/443
https://www.researchgate.net/figure/a-Chart-comparing-the-IC50-values-of-the-compounds-for-different-cell-lines-b-Chart_fig3_358307689
https://www.mdpi.com/2309-608X/11/7/511
https://pmc.ncbi.nlm.nih.gov/articles/PMC5029229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5029229/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2020.01766/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2020.01766/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2020.01766/full
https://www.researchgate.net/publication/6284557_Growth_and_mycotoxin_production_by_Chaetomium_globosum
https://pubmed.ncbi.nlm.nih.gov/20486076/
https://pubmed.ncbi.nlm.nih.gov/20486076/
https://www.researchgate.net/publication/258954510_Chaetoglobosin_A_preferentially_induces_apoptosis_in_chronic_lymphocytic_leukemia_cells_by_targeting_the_cytoskeleton
https://pmc.ncbi.nlm.nih.gov/articles/PMC10374551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10374551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10374551/
https://pubmed.ncbi.nlm.nih.gov/28419143/
https://pubmed.ncbi.nlm.nih.gov/28419143/
https://pubmed.ncbi.nlm.nih.gov/28419143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11967413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11967413/
https://pubmed.ncbi.nlm.nih.gov/33285210/
https://pubmed.ncbi.nlm.nih.gov/33285210/
https://pubmed.ncbi.nlm.nih.gov/33285210/
https://www.bohrium.com/paper-details/anti-inflammatory-and-antioxidant-effects-of-chaetoglobosin-vb-in-lps-induced-raw264-7-cells-achieved-via-the-mapk-and-nf-b-signaling-pathways/812533885656104962-9729
https://www.bohrium.com/paper-details/anti-inflammatory-and-antioxidant-effects-of-chaetoglobosin-vb-in-lps-induced-raw264-7-cells-achieved-via-the-mapk-and-nf-b-signaling-pathways/812533885656104962-9729
https://www.bohrium.com/paper-details/anti-inflammatory-and-antioxidant-effects-of-chaetoglobosin-vb-in-lps-induced-raw264-7-cells-achieved-via-the-mapk-and-nf-b-signaling-pathways/812533885656104962-9729
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» 18. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43
- PMC [pmc.ncbi.nlm.nih.gov]

e 19. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk
- RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

e 20. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse
Biological Functions - PMC [pmc.ncbi.nim.nih.gov]

e 21. Roles of JNK, p38 and ERK mitogen-activated protein kinases in the growth inhibition
and apoptosis induced by cadmium - PubMed [pubmed.ncbi.nim.nih.gov]

» 22. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43
- PubMed [pubmed.ncbi.nim.nih.gov]

o 23. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through
oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PubMed [pubmed.ncbi.nim.nih.gov]

e 24. Mechanisms of NF-kB p65 and strategies for therapeutic manipulation - PMC
[pmc.ncbi.nlm.nih.gov]

e 25. Nuclear Factor kB Nuclear Translocation Upregulates c-Myc and p53 Expression during
NMDA Receptor-Mediated Apoptosis in Rat Striatum - PMC [pmc.ncbi.nim.nih.gov]

e 26. NUCLEAR TRANSLOCATION OF p65 NF-kB IS SUFFICIENT FOR VCAM-1, BUT NOT
ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL
REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC
[pmc.ncbi.nlm.nih.gov]

e 27. Quantifying Nuclear p65 as a Parameter for NF-kB Activation: Correlation Between
ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nim.nih.gov]

e 28. portal.research.lu.se [portal.research.lu.se]

 To cite this document: BenchChem. [Chaetoglobosin C: A Mycotoxin in Indoor Environments
- An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1259569#chaetoglobosin-c-as-a-mycotoxin-in-
indoor-environments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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